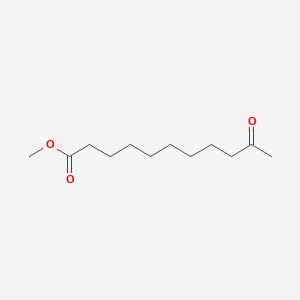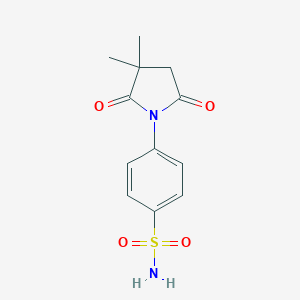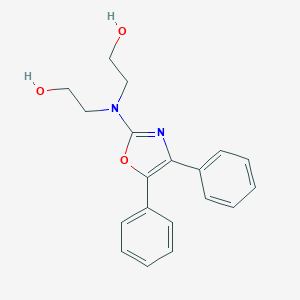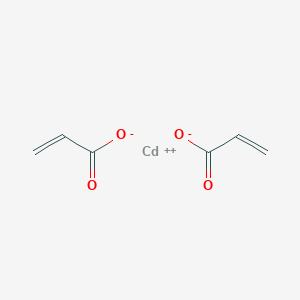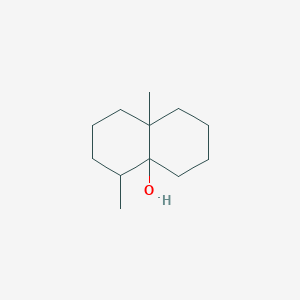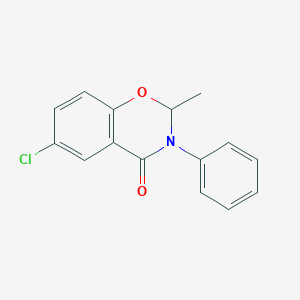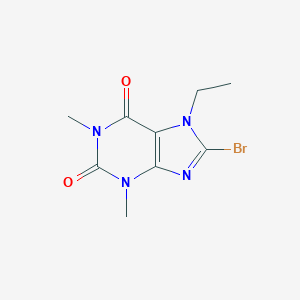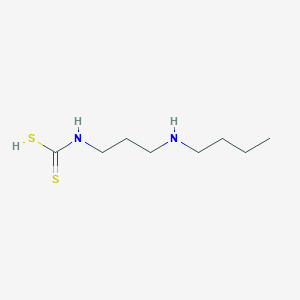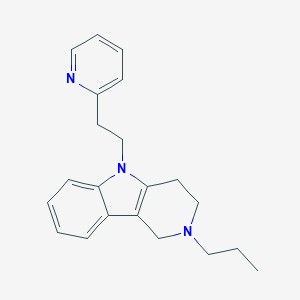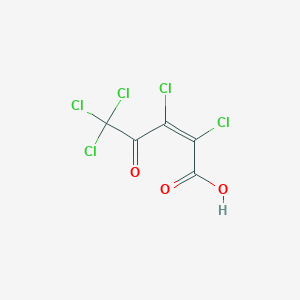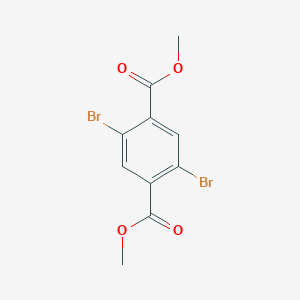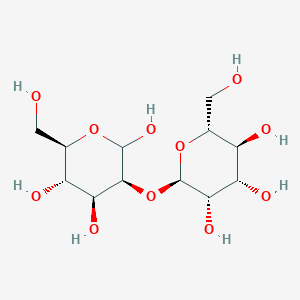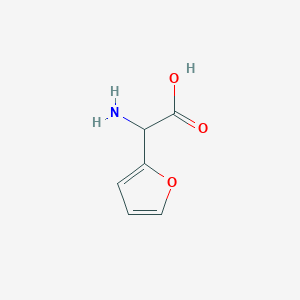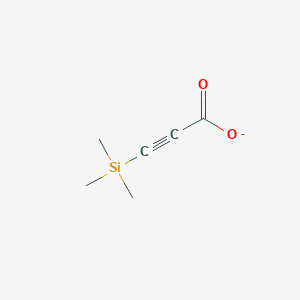
Ruthenium-99
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ruthenium-99 (Ru-99) is a radioactive isotope of ruthenium, a rare metal in the platinum group. It is produced by neutron activation of stable ruthenium-98 in nuclear reactors and is used as a radioisotope in various scientific research applications. Ru-99 has a half-life of 16.99 days and decays by beta emission to stable molybdenum-99.
Mecanismo De Acción
Ruthenium-99 decays by beta emission, releasing high-energy electrons that can penetrate tissues and cells. The beta decay of Ruthenium-99 produces gamma radiation, which can be detected by imaging techniques such as gamma scintigraphy. The decay of Ruthenium-99 to molybdenum-99 is a key step in the production of medical isotopes for diagnostic imaging.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of Ruthenium-99 are related to its beta decay and gamma radiation emission. The high-energy electrons released by beta decay can cause damage to DNA and other cellular structures, leading to cell death. The gamma radiation emitted by Ruthenium-99 can also cause ionization of molecules in tissues, leading to free radical formation and oxidative damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Ruthenium-99 in lab experiments is its short half-life, which allows for rapid turnover and clearance of the radioisotope from tissues and cells. This can be useful in studies of metabolic pathways and turnover rates. However, the short half-life also limits the use of Ruthenium-99 in long-term studies and requires frequent production and delivery of the radioisotope.
Direcciones Futuras
For the use of Ruthenium-99 in scientific research include the development of new radiolabeling techniques for proteins and peptides, the use of Ruthenium-99 as a tracer in environmental studies, and the optimization of production methods for molybdenum-99 and other medical isotopes. Additionally, the development of new imaging techniques that can detect low levels of Ruthenium-99 and other radioisotopes could have important applications in medical imaging and environmental monitoring.
Métodos De Síntesis
The production of Ruthenium-99 involves the irradiation of stable ruthenium-98 targets with neutrons in a nuclear reactor. The irradiated targets are then processed to extract the Ruthenium-99 radioisotope. The production of Ruthenium-99 is a byproduct of the production of other radioisotopes, such as molybdenum-99, which is used in medical imaging.
Aplicaciones Científicas De Investigación
Ruthenium-99 is used in various scientific research applications, including radiolabeling of proteins and peptides for biological studies, as a tracer in environmental studies, and in nuclear medicine. One of the primary uses of Ruthenium-99 is in the production of molybdenum-99, which is used in medical imaging.
Propiedades
Número CAS |
15411-62-8 |
|---|---|
Nombre del producto |
Ruthenium-99 |
Fórmula molecular |
Ru |
Peso molecular |
98.90593 g/mol |
Nombre IUPAC |
ruthenium-99 |
InChI |
InChI=1S/Ru/i1-2 |
Clave InChI |
KJTLSVCANCCWHF-YPZZEJLDSA-N |
SMILES isomérico |
[99Ru] |
SMILES |
[Ru] |
SMILES canónico |
[Ru] |
Otros números CAS |
15411-62-8 |
Sinónimos |
99Ru isotope Ru-99 isotope Ruthenium-99 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



